molecular formula C15H13BrF3NO2 B2687402 N-(4-bromo-2-methoxybenzyl)-4-(trifluoromethoxy)aniline CAS No. 306732-01-4

N-(4-bromo-2-methoxybenzyl)-4-(trifluoromethoxy)aniline

Cat. No. B2687402
CAS RN: 306732-01-4
M. Wt: 376.173
InChI Key: AWSFAZJBXGBLPK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxybenzyl)-4-(trifluoromethoxy)aniline, also known as N-4-Bromo-2-methoxybenzyl-4-trifluoromethoxy aniline, is a compound used in many scientific and research applications. It is a colorless solid with a molecular formula of C10H9BrF3NO and a molecular weight of 285.12 g/mol. It is an aniline derivative and is used as an intermediate in organic synthesis and as a reagent in organic chemistry. N-4-Bromo-2-methoxybenzyl-4-trifluoromethoxy aniline is also used as a catalyst in the synthesis of organic compounds.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of Schiff bases from similar aniline derivatives has been explored for the development of polymeric films with fluorescent properties. The study investigated the photochromic mechanism of salicylideneanil units, demonstrating an excited state intramolecular proton-transfer process (ESIPT) with the formation of cis- and trans-keto isomers as intermediate compounds, leading to a large Stokes shifted emission (Buruianǎ et al., 2005) (Buruianǎ et al., 2005).

Molecular Structure and Properties

  • Investigations into the crystal structures of related aniline derivatives revealed insights into molecular arrangements stabilized by hydrogen bond interactions, illustrating the influence of substituent groups on molecular stability and packing (Ojala et al., 2001) (Ojala et al., 2001).

Potential Applications

  • The study of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines provided insights into their structural features and potential as novel psychoactive substances. This research highlights the importance of understanding the chemical and structural properties of such compounds, which could inform their handling, regulation, and potential therapeutic applications (Abiedalla et al., 2021) (Abiedalla et al., 2021).

Liquid Crystalline Properties

  • Research on derivatives of N-(benzylidene)aniline with specific end groups demonstrated their liquid crystalline properties, indicating the potential for applications in display technologies and materials science. The study of 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives by Miyajima et al. (1995) provided insights into their smectic phases and the influence of molecular structure on liquid crystalline behavior (Miyajima et al., 1995).

properties

IUPAC Name

N-[(4-bromo-2-methoxyphenyl)methyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO2/c1-21-14-8-11(16)3-2-10(14)9-20-12-4-6-13(7-5-12)22-15(17,18)19/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSFAZJBXGBLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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